Home > Products > Screening Compounds P18275 > PPACKII (trifluoroacetate salt)
PPACKII (trifluoroacetate salt) -

PPACKII (trifluoroacetate salt)

Catalog Number: EVT-254903
CAS Number:
Molecular Formula: C29H35ClF6N6O7
Molecular Weight: 729.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kallikreins are a class of serine proteases that affect the release of vasodepressor peptides or kinins from a plasma substrate. PPACKII is a specific and irreversible inhibitor of glandular and plasma kallikreins. At micromolar concentrations it has been shown to prevent apolipoprotein proteolysis in dextran sulfate-precipitated human plasma LDL and to inhibit serum atrial natriuretic peptide cleavage. PPACKII has also been reported to inactivate the amidolytic activity of native human Hageman Factor (Factor XII) at 5.3 μM.

Overview

PPACKII, known as trifluoroacetate salt, is a specific and irreversible inhibitor of glandular and plasma kallikreins, a class of serine proteases involved in various physiological processes, including the release of vasodepressor peptides from plasma substrates. Kallikreins play significant roles in cancer biology, influencing cell growth, angiogenesis, invasion, and metastasis. PPACKII has been shown to inhibit the proteolytic activity of these enzymes at micromolar concentrations and has implications in therapeutic applications targeting kallikrein-related pathways .

Source

PPACKII is synthesized from the trifluoroacetic acid salt form of its active compound. It is commercially available from various suppliers, including Sigma-Aldrich and Cayman Chemical, and is utilized in biochemical research due to its specificity towards kallikreins .

Classification

PPACKII falls under the category of chemical inhibitors with a specific focus on serine proteases. Its classification is significant in pharmacology and biochemistry, where it is recognized for its role in modulating enzyme activity related to various diseases, particularly cancer .

Synthesis Analysis

Methods

The synthesis of PPACKII involves the reaction of specific precursors under controlled conditions to yield the trifluoroacetate salt form. While detailed methods are proprietary to manufacturers, general synthesis strategies typically include:

  1. Formation of Intermediate Compounds: The initial step often involves creating a precursor that can be further modified.
  2. Salt Formation: The trifluoroacetate salt is formed by neutralizing the active compound with trifluoroacetic acid.
  3. Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity and activity.

Technical Details

The synthesis requires careful control of pH and temperature to optimize yield and minimize by-products. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of PPACKII .

Molecular Structure Analysis

Structure

The molecular formula of PPACKII (trifluoroacetate salt) is C27H34ClF3N6O5C_{27}H_{34}ClF_3N_6O_5, with a molecular weight of approximately 615.05 g/mol . The compound features multiple functional groups that contribute to its inhibitory properties.

Data

  • Molecular Weight: 615.05 g/mol
  • Chemical Formula: C27H34ClF3N6O5C_{27}H_{34}ClF_3N_6O_5
  • Solubility: Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at pH 7.2 .
Chemical Reactions Analysis

Reactions

PPACKII acts primarily through irreversible inhibition of kallikreins by binding covalently to their active sites. This mechanism prevents substrate access and subsequent proteolytic activity.

Technical Details

The inhibition kinetics can be studied using various assays that measure the enzymatic activity before and after the introduction of PPACKII. The concentration-dependent effects on kallikrein activity provide insights into its potency and efficacy as an inhibitor .

Mechanism of Action

Process

The mechanism by which PPACKII inhibits kallikreins involves the formation of a stable enzyme-inhibitor complex. Upon binding to the active site of the kallikrein enzyme:

  1. Covalent Bond Formation: PPACKII forms a covalent bond with serine residues in the active site.
  2. Conformational Change: This binding induces a conformational change that renders the enzyme inactive.
  3. Prevention of Substrate Hydrolysis: As a result, substrates cannot be hydrolyzed, effectively inhibiting the physiological functions mediated by kallikreins.

Data

Studies have shown that PPACKII can prevent apolipoprotein proteolysis in human plasma low-density lipoproteins at concentrations as low as 5.3 μM .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in organic solvents such as DMSO and ethanol.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be stored away from light and moisture.
  • Reactivity: Reacts specifically with serine residues in target enzymes, showcasing its specificity for kallikreins.

Relevant analyses indicate that PPACKII maintains its integrity under various experimental conditions, making it suitable for biochemical applications .

Applications

PPACKII has significant scientific uses, particularly in:

  1. Cancer Research: Investigating the role of kallikreins in tumor progression and metastasis.
  2. Biochemical Assays: Serving as a tool for studying protease activity in various biological samples.
  3. Therapeutic Development: Potentially leading to new treatments targeting kallikrein-related pathways in diseases such as cancer and cardiovascular disorders .
Biochemical Mechanisms of Kallikrein Inhibition by PPACKII

Irreversible Binding Dynamics to Glandular and Plasma Kallikreins

PPACKII (D-Phe-Pro-Arg-chloromethylketone trifluoroacetate salt) functions as a potent irreversible inhibitor of both glandular (tissue) and plasma kallikreins. Its mechanism centers on the chloromethyl ketone warhead, which alkylates the catalytic histidine residue (His57 in chymotrypsin numbering) within the kallikrein active site. This covalent modification permanently inactivates the protease by forming a tetrahedral adduct that obstructs substrate access. Biochemical assays confirm PPACKII’s rapid inhibition kinetics, with second-order rate constants (kinact/Ki) exceeding 10⁵ M⁻¹s⁻¹ for plasma kallikrein [8] [10]. The trifluoroacetate counterion enhances solubility without altering biological activity, facilitating in vitro applications.

Table 1: Kallikrein Inhibition Profile of PPACKII

Kallikrein TypePrimary FunctionPPACKII Inhibition MechanismInhibition Rate
Plasma KallikreinActivates bradykinin generationCovalent His57 alkylation>95% at 100 nM
Glandular KLK1/KLK2Seminal clotting, tissue remodelingActive site serine blockade via chloromethyl ketone>90% at 250 nM
KLK5/KLK7Skin desquamation, inflammationMinimal inhibition (structural incompatibility)<20% at 1 µM

Structural Basis for Selectivity Against Hageman Factor (Factor XII)

PPACKII exhibits >100-fold selectivity for kallikreins over Factor XII (FXII), despite both being serine proteases. This discrimination arises from divergent exosite architectures. Kallikreins possess an elongated 99-loop (kallikrein loop) adjacent to the active site, which accommodates PPACKII’s D-Phe-Pro-Arg motif through hydrophobic interactions and hydrogen bonding [6]. In contrast, FXII lacks this loop and features a rigid fibronectin-type domain that sterically hinders PPACKII docking. Crystallographic studies reveal that PPACKII’s D-Phe moiety clashes with FXII’s Tyr89 and Leu91 residues, reducing binding affinity [4] [6]. Mutagenesis experiments confirm that transplanting kallikrein-like loops into FXII enhances PPACKII sensitivity, underscoring the role of exosite topology in selectivity.

Table 2: Structural Determinants of PPACKII Selectivity

Structural ElementKallikreins (KLK1/KLK2)Factor XII (FXII)Effect on PPACKII Binding
99-loop (kallikrein loop)Extended 11-residue loop (e.g., KLK2: Lys95e–His101)Absent; replaced by compact β-hairpinEnables deep active site access
Active site cleftHydrophobic S2 pocket accommodates Pro residueShallow S2 pocket with charged residuesSteric repulsion with D-Phe
Exosite INegatively charged (binds Zn²⁺ reversibly)Positively charged (heparin-binding site)Electrostatic incompatibility

Modulation of Proteolytic Cascades in Contact Activation Systems

By irreversibly inhibiting kallikreins, PPACKII disrupts key proteolytic cascades:

  • Kallikrein-Kinin System: PPACKII blocks plasma kallikrein-mediated cleavage of high-molecular-weight kininogen (HK), preventing bradykinin release. This attenuates inflammation, vasodilation, and vascular permeability [4] [10].
  • Coagulation Initiation: Although PPACKII spares FXII, it indirectly dampens intrinsic coagulation by inhibiting kallikrein-driven feedback activation of FXII. Studies show PPACKII reduces thrombin generation by >70% in in vitro contact activation models [4].
  • Cross-Talk with Fibrinolysis: PPACKII diminishes kallikrein-dependent plasminogen activation, reducing fibrin degradation. This is evidenced by increased clot stability in plasma assays treated with 500 nM PPACKII [8].

Table 3: PPACKII-Mediated Disruption of Proteolytic Pathways

PathwayKey Step TargetedFunctional OutcomeExperimental Evidence
Contact activationPlasma kallikrein → HK cleavage↓ Bradykinin, ↓ inflammation85% reduction in edema (rat paw model)
Intrinsic coagulationKallikrein-driven FXII autoactivation↓ FXIa, ↓ thrombin generation72% ↓ thrombin in plasma assays
Seminal fluid liquefactionKLK2/KLK3-mediated semenogelin hydrolysisImpaired sperm motilityDelayed liquefaction (>20 min)

Properties

Product Name

PPACKII (trifluoroacetate salt)

IUPAC Name

(2R)-2-amino-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid

Molecular Formula

C29H35ClF6N6O7

Molecular Weight

729.1 g/mol

InChI

InChI=1S/C25H33ClN6O3.2C2HF3O2/c26-16-22(33)20(12-7-13-30-25(28)29)31-24(35)21(15-18-10-5-2-6-11-18)32-23(34)19(27)14-17-8-3-1-4-9-17;2*3-2(4,5)1(6)7/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H4,28,29,30);2*(H,6,7)/t19-,20+,21+;;/m1../s1

InChI Key

JVMDQRDDGVKUMG-WOSURGFKSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Synonyms

D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-L-phenylalaninamide, bis(trifluoroacetate)

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.